N-(3-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidinone moiety, and a methanesulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl ring: The chloro-substituted phenyl ring can be introduced via nucleophilic substitution reactions.
Introduction of the methanesulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions might target the sulfonamide group or the chloro-substituted phenyl ring.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
- N-(2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Uniqueness
N-(3-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the specific substitution pattern on the phenyl ring and the presence of both the pyrrolidinone and methanesulfonamide groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-12(15)6-5-7-13(11)17(21(2,19)20)10-14(18)16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZQFHVODXZIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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